molecular formula C21H31Cl2N3O B15187710 Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-(3-(diethylamino)propyl)-, dihydrochloride CAS No. 113106-80-2

Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-(3-(diethylamino)propyl)-, dihydrochloride

Cat. No.: B15187710
CAS No.: 113106-80-2
M. Wt: 412.4 g/mol
InChI Key: UROIWHVQOKGXLZ-UHFFFAOYSA-N
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Description

Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-(3-(diethylamino)propyl)-, dihydrochloride is a chemical compound known for its unique structure and properties It belongs to the acridine family, which is characterized by a tricyclic aromatic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-(3-(diethylamino)propyl)-, dihydrochloride typically involves multiple steps. The starting materials often include acridine derivatives and specific amines. The reaction conditions may involve the use of solvents such as ethanol or methanol, and catalysts to facilitate the reaction. The process may also require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing waste and production costs. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-(3-(diethylamino)propyl)-, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine-9-carboxylic acid derivatives, while reduction may produce tetrahydroacridine derivatives.

Scientific Research Applications

Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-(3-(diethylamino)propyl)-, dihydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other acridine derivatives.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-(3-(diethylamino)propyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. It may bind to DNA or proteins, affecting their function and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Acridine-9-carboxamide
  • 1,2,3,4-tetrahydroacridine
  • N-(3-(diethylamino)propyl)acridine

Uniqueness

Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-(3-(diethylamino)propyl)-, dihydrochloride is unique due to its specific structure, which combines the acridine core with a tetrahydro and diethylamino propyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

CAS No.

113106-80-2

Molecular Formula

C21H31Cl2N3O

Molecular Weight

412.4 g/mol

IUPAC Name

N-[3-(diethylamino)propyl]-1,2,3,4-tetrahydroacridine-9-carboxamide;dihydrochloride

InChI

InChI=1S/C21H29N3O.2ClH/c1-3-24(4-2)15-9-14-22-21(25)20-16-10-5-7-12-18(16)23-19-13-8-6-11-17(19)20;;/h5,7,10,12H,3-4,6,8-9,11,13-15H2,1-2H3,(H,22,25);2*1H

InChI Key

UROIWHVQOKGXLZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC(=O)C1=C2CCCCC2=NC3=CC=CC=C31.Cl.Cl

Origin of Product

United States

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